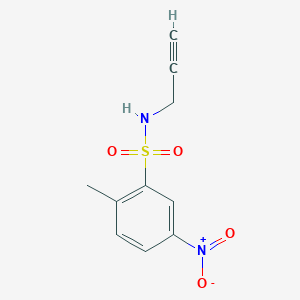
2-methyl-5-nitro-N-prop-2-ynylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-nitro-N-prop-2-ynylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonamide family, which has been widely used in the pharmaceutical industry for its antibacterial, antifungal, and antitumor properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-nitro-N-prop-2-ynylbenzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. Moreover, it has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and topoisomerase, which are essential for the growth and proliferation of cancer cells. Moreover, it has also been reported to induce oxidative stress, leading to the generation of reactive oxygen species, which can cause DNA damage and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-methyl-5-nitro-N-prop-2-ynylbenzenesulfonamide in lab experiments is its potential therapeutic applications. This compound has been reported to exhibit significant antitumor activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. Moreover, it has also been reported to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its potential toxicity. This compound has been reported to exhibit cytotoxicity against normal cells, which can limit its therapeutic applications. Moreover, its mechanism of action is not fully understood, which can limit its potential for further development.
Future Directions
There are several future directions for the research on 2-methyl-5-nitro-N-prop-2-ynylbenzenesulfonamide. One of the major directions is the further investigation of its mechanism of action. Understanding the mechanism of action of this compound can provide insights into its potential therapeutic applications and can help in the development of new cancer therapies.
Moreover, the development of new derivatives of this compound can also be a potential direction for future research. The modification of this compound can improve its pharmacokinetic properties and can reduce its potential toxicity, making it a more effective and safer therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been reported to exhibit significant antitumor activity against various cancer cell lines and possesses antibacterial and antifungal properties. Although there are some limitations associated with its use in lab experiments, further research on this compound can provide insights into its potential therapeutic applications and can help in the development of new cancer therapies.
Synthesis Methods
The synthesis method of 2-methyl-5-nitro-N-prop-2-ynylbenzenesulfonamide involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with propargylamine in the presence of a base. The reaction yields this compound as the final product. This synthesis method has been reported in several research articles, and it is a reliable and efficient method for the production of this compound.
Scientific Research Applications
2-methyl-5-nitro-N-prop-2-ynylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has also been reported to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-methyl-5-nitro-N-prop-2-ynylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-3-6-11-17(15,16)10-7-9(12(13)14)5-4-8(10)2/h1,4-5,7,11H,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDTWESDUBNALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

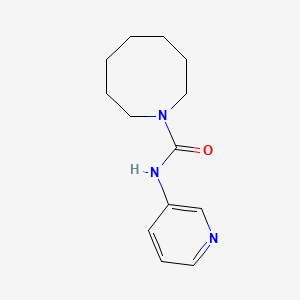
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)
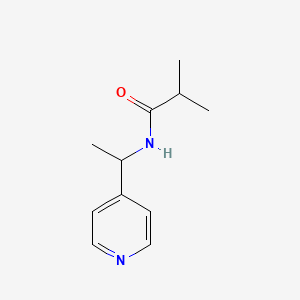
![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
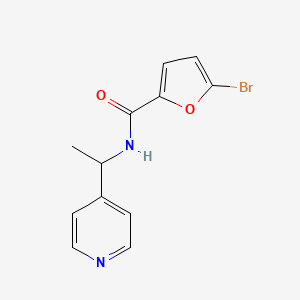
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)

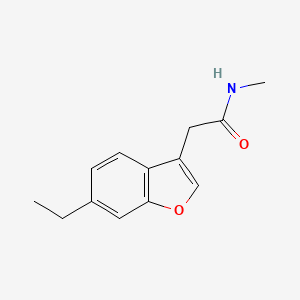
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)
![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)



![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)